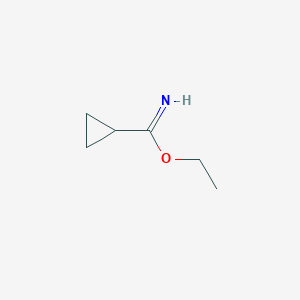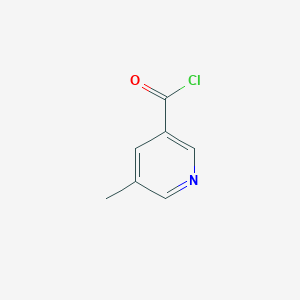![molecular formula C20H16O3 B1285354 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 111153-16-3](/img/structure/B1285354.png)
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C20H16O3 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Pharmaceutical Applications
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have shown promise in the field of pharmaceuticals. For instance, biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid (Kwong et al., 2017). This suggests potential use in treatments for conditions related to enzyme tyrosinase.
2. Liquid Crystalline Phases
Research has revealed that 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, a class of molecules related to this compound, can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to their ability to segregate hydrophilic regions from all-aromatic segments, a property that could be useful in material sciences and engineering (Kölbel, Tschierske, & Diele, 1998).
3. Chemical Synthesis
A variety of biphenyl 4-carboxylic acid derivatives have been synthesized for various applications. These compounds have been characterized using elemental analysis and spectroscopic techniques, indicating their potential in chemical synthesis and as intermediates in the production of pharmacologically active compounds (Patel, Malik, & Bhatt, 2009).
4. Luminescent Properties in Coordination Compounds
4-Benzyloxy benzoic acid derivatives have been used to synthesize lanthanide coordination compounds. These compounds exhibit varying luminescent properties based on electron-withdrawing or electron-donating groups, indicating potential applications in photophysical and luminescence-based technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
5. Analytical Chemistry
This compound derivatives have been employed in the development of fluorescent molecular probes. These probes are capable of detecting photooxidants generated by dissolved organic matter, indicating their potential use in environmental monitoring and analytical chemistry (Lin, Grandbois, & McNeill, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that the compound may interact with its targets through a free radical mechanism, leading to changes in the target molecules. More detailed studies are required to confirm this hypothesis.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in the biosynthesis of phenolic compounds in foods These compounds play a crucial role in various biological processes, including antioxidant activity
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDIVFYPCPVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563542 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111153-16-3 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)


